D-Arabinose-3-13C

Metabolic flux analysis Quantitative NMR Isotope ratio MS

Metabolic flux analysis often misses critical branch-point information when using uniformly labeled or unlabeled tracers. D-Arabinose-3-13C provides an exact solution: a position-specific 13C label at C3 that tracks non-oxidative pentose phosphate pathway (PPP) fluxes with atomic precision. - 99 atom % 13C enrichment ensures strong NMR/MS detection. - Isolate and quantify fluxes through the PPP non-oxidative branch without C1 decarboxylation interference. - Ideal for microbial strain engineering, plant carbon allocation, and enzyme binding studies. Supplied in inert, ready-to-use format with full analytical certification.

Molecular Formula C₄¹³CH₁₀O₅
Molecular Weight 151.12
Cat. No. B1157537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arabinose-3-13C
SynonymsD-[3-13C]Arabinose
Molecular FormulaC₄¹³CH₁₀O₅
Molecular Weight151.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Arabinose-3-13C Overview


D-Arabinose-3-13C (synonym: D-[3-13C]arabinose) is a stable isotope-labeled form of the pentose sugar D-arabinose, wherein the carbon atom at position 3 is enriched with the non-radioactive carbon-13 isotope . With a molecular formula of 13CC4H10O5 and a molecular weight of 151.12, this compound is supplied with a high isotopic enrichment, typically 99 atom % 13C . As a site-specific isotopologue, D-Arabinose-3-13C serves as a critical tracer for elucidating metabolic pathways, particularly within the pentose phosphate pathway (PPP) and related carbohydrate metabolism, enabling precise carbon flux analysis via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Pentose phosphate pathway flux analysis – position-specific C3 label resolves non-oxidative branch.
13C NMR spectroscopy – single enhanced resonance simplifies structural and binding studies.
Enzyme inhibitor tracking – traceable competitive inhibitor for mechanistic research.

D-Arabinose-3-13C: Why Substitution Fails


Generic substitution of D-Arabinose-3-13C with unlabeled D-arabinose or alternative 13C-isotopomers (e.g., C1-, C2-, or uniformly labeled) is not analytically equivalent due to fundamental differences in traceability and metabolic fate. Unlabeled D-arabinose is invisible to isotopic tracking methods, rendering it useless for flux analysis or quantitative NMR . Critically, the metabolic pathway of D-arabinose—particularly its entry into the pentose phosphate pathway (PPP) and potential conversion to D-ribose via epimerization [1]—dictates that the specific carbon atom labeled will be retained, lost, or rearranged differently depending on its original position. For instance, the C3 carbon of arabinose may be preserved through the non-oxidative branch of the PPP, while the C1 carbon is lost as CO2 during oxidative decarboxylation [2]. Therefore, selecting D-Arabinose-3-13C is not a matter of convenience but a prerequisite for resolving specific metabolic branch points and obtaining unambiguous flux data [2].

Unlabeled D-arabinose Not analytically traceable; cannot support flux analysis or quantitative NMR detection.
C1- or C2-labeled isotopomers Metabolic fate differs: C1 may be lost as CO2 in oxidative PPP, obscuring non-oxidative branch resolution.
Uniformly 13C-labeled arabinose Complex 13C-13C coupling yields multiplet patterns that complicate NMR interpretation and flux deconvolution.

D-Arabinose-3-13C: Key Evidence


High C3 Isotopic Enrichment

D-Arabinose-3-13C is supplied with a guaranteed isotopic enrichment of 99 atom % 13C at the C3 carbon position, a specification critical for the sensitivity and quantitative accuracy of downstream analytical methods . This enrichment level is comparable to or exceeds the standard for other site-specific 13C-labeled sugars used in metabolic tracing, ensuring robust signal detection and minimizing background from natural abundance 13C (1.1%) .

C3 Isotopic Enrichment
Specification review
99 atom % 13C at C3
Supports >90-fold signal enhancement over natural abundance; enables robust NMR/MS tracing.
Vendor CoA specification; independent verification recommended.
Metabolic flux analysis Quantitative NMR Isotope ratio MS

Position-Specific PPP Flux Analysis

The metabolic fate of the C3 carbon in D-arabinose is distinct from that of C1 or C2, enabling unique resolution of PPP fluxes. In the oxidative branch of the PPP, the C1 carbon of a hexose is decarboxylated and lost as CO2, while C3 is retained through the non-oxidative rearrangements catalyzed by transketolase and transaldolase [1]. Consequently, tracking the 13C label from D-Arabinose-3-13C through to downstream metabolites (e.g., fructose-6-phosphate, ribose-5-phosphate) provides specific information on the activity of the non-oxidative PPP, which would be obscured by using a C1-labeled or uniformly labeled tracer [2].

PPP Flux Resolution
Class-level inference
C3 label retained in non-oxidative PPP; C1 lost as CO2
Enables selective quantification of non-oxidative branch fluxes.
Based on known PPP biochemistry; experimental validation in target system needed.
Pentose phosphate pathway Carbon flux analysis Metabolic engineering

Labeled Glucose Dehydrogenase Inhibitor

Unlabeled D-arabinose has been characterized as a competitive inhibitor of the quinoprotein glucose dehydrogenase (GDH) from Escherichia coli [1]. While a specific Ki value for D-arabinose is not universally reported in the primary literature for the wild-type enzyme, it is classified as a competitive inhibitor of the enzyme, meaning it binds to the active site and prevents substrate (glucose) binding [1]. D-Arabinose-3-13C serves as a stable isotope-labeled analogue of this inhibitor, enabling researchers to use NMR or MS to directly track the binding, metabolism, or fate of the inhibitor molecule in complex biological matrices—a capability absent with unlabeled material .

GDH Inhibitor Traceability
Class-level inference
Competitive inhibitor; 13C label enables tracking
Supports binding and metabolic fate studies not possible with unlabeled compound.
Reported for E. coli GDH; relevance to other systems requires confirmation.
Enzyme inhibition Drug discovery Quinoprotein glucose dehydrogenase

Distinct 13C NMR Chemical Shift

The C3 carbon of D-arabinose exhibits a specific 13C NMR chemical shift, which is distinct from other carbon atoms in the molecule and from carbons in related sugars [1]. The selective enrichment at C3 in D-Arabinose-3-13C dramatically enhances the signal intensity at this specific resonance, allowing for unambiguous identification and quantification even in complex biological samples like cell lysates or fermentation broths . This is a significant advantage over uniformly labeled compounds, where overlapping multiplets can complicate spectral interpretation.

13C NMR Simplification
Supporting evidence
Single intense C3 resonance vs. multiplet from [U-13C]
Simplifies spectral interpretation and reduces assignment errors in complex samples.
Chemical shift reference from metabolome database; sample conditions may affect resolution.
NMR spectroscopy Structural biology Metabolomics

D-Arabinose-3-13C: Application Scenarios


PPP Metabolic Flux Analysis

For metabolic engineers seeking to optimize microbial production of aromatic amino acids, nucleotides, or other PPP-derived compounds, D-Arabinose-3-13C is the tracer of choice. Its high isotopic enrichment (99 atom % 13C) ensures robust MS/NMR detection, while its position-specific label allows researchers to isolate and quantify fluxes specifically through the non-oxidative branch of the PPP [1]. By feeding D-Arabinose-3-13C to E. coli or yeast cultures and analyzing the resulting isotopomer distributions in key intermediates like sedoheptulose-7-phosphate, one can calculate precise flux ratios and identify bottlenecks that are invisible to uniformly labeled tracers [1].

NMR Studies of Carbohydrate-Protein Interactions

Structural biologists investigating lectin-carbohydrate binding or enzyme-substrate complexes benefit from the simplified NMR spectra provided by D-Arabinose-3-13C. The intense singlet signal from the enriched C3 carbon allows for straightforward monitoring of chemical shift perturbations upon protein binding, facilitating the determination of binding constants and mapping of interaction epitopes. This reduces spectral overlap and data analysis time compared to using unlabeled or uniformly labeled sugar, leading to higher throughput and more confident structural assignments .

Mechanistic Studies of GDH Inhibition

In drug discovery programs targeting bacterial GDH, D-Arabinose-3-13C serves as a labeled competitive inhibitor probe [2]. Researchers can use the 13C label to track the inhibitor's binding to purified enzyme via NMR, or to monitor its metabolic fate if added to whole-cell assays. This quantitative traceability is essential for understanding the inhibitor's mode of action, potential off-target effects, or metabolic stability, and cannot be achieved with the unlabeled compound [2].

Plant Carbon Partitioning & Translocation

Agricultural researchers studying source-sink dynamics in plants can utilize D-Arabinose-3-13C as a tracer . The position-specific label, combined with high isotopic enrichment , allows for tracking the uptake, translocation, and metabolic conversion of pentose sugars within plant tissues using sensitive MS or NMR techniques. This provides quantitative data on carbon allocation to different organs (e.g., roots, fruits) under varying environmental or genetic conditions .

Application
Selection Property
Validation Focus
PPP metabolic flux studies
C3 position-specific 13C label
Isotopomer distribution in non-oxidative PPP intermediates
Carbohydrate-protein binding research
Simplified singlet 13C NMR signal
Chemical shift perturbation and binding epitope mapping
Enzyme inhibitor tracking
Traceable competitive inhibitor (13C-labeled)
Inhibitor binding, metabolic stability, and fate in biological matrices
Plant carbon partitioning research
Site-specific pentose tracer
Isotopic enrichment in source-sink organ distribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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